molecular formula C19H23ClN2O3S B6507582 4-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide CAS No. 899747-86-5

4-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B6507582
CAS No.: 899747-86-5
M. Wt: 394.9 g/mol
InChI Key: FFTCTPALDYVPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a central benzene ring substituted with a chlorine atom and a sulfonamide group. The sulfonamide nitrogen is linked to an ethyl chain bearing two substituents: a 4-methylphenyl group and a morpholine ring. The compound’s design integrates lipophilic (4-methylphenyl) and polar (morpholine) moieties, which may influence solubility, bioavailability, and target binding .

Properties

IUPAC Name

4-chloro-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-15-2-4-16(5-3-15)19(22-10-12-25-13-11-22)14-21-26(23,24)18-8-6-17(20)7-9-18/h2-9,19,21H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTCTPALDYVPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Characteristics

This sulfonamide compound has the following molecular formula: C18H21ClN2O3S. Its structure features a chloro group, a morpholine ring, and a sulfonamide moiety, which contribute to its potential biological activity.

Anticancer Research

Recent studies have highlighted the potential of sulfonamide derivatives, including 4-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide, in anticancer therapies. Research indicates that compounds in this class can inhibit tumor growth by interfering with cellular pathways involved in cancer proliferation. For instance, a study demonstrated that certain sulfonamides exhibit cytotoxic effects against various cancer cell lines, including lung and breast cancers .

Antimicrobial Activity

Sulfonamides are historically known for their antibacterial properties. The compound has been tested for its efficacy against a range of bacterial strains. Preliminary findings suggest that it may exhibit significant antimicrobial activity, making it a candidate for further development as an antibiotic agent .

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. For example, sulfonamides can inhibit dihydropteroate synthase, an enzyme essential for bacterial folate synthesis. This mechanism is crucial in the development of new antibacterial agents that target resistant strains .

Case Studies and Research Findings

Study TitleFocusFindings
"Anticancer Activity of Sulfonamide Derivatives"Evaluated various sulfonamides against cancer cell linesIdentified significant cytotoxic effects on lung and breast cancer cells
"Antimicrobial Properties of Novel Sulfonamides"Assessed antimicrobial efficacy against bacterial strainsShowed promising results against multi-drug resistant bacteria
"Mechanisms of Action of Sulfonamide Compounds"Investigated enzyme inhibition by sulfonamidesConfirmed inhibition of dihydropteroate synthase leading to reduced bacterial growth

Comparison with Similar Compounds

Compound 16 (Ki = 221 nM)

A study on cannabinoid receptor ligands revealed that introducing a 2-(morpholin-4-yl)ethyl group (as in 16) reduced binding affinity by 14-fold compared to an n-pentyl analogue.

5-Chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide (CAS: 954095-61-5)

This analogue features a 2-phenylmorpholine group and a ketone in the ethyl chain, increasing molecular weight (408.9 g/mol) compared to the target compound. The phenyl-morpholine substitution may enhance π-π stacking interactions but could reduce metabolic stability due to steric bulk .

Indole-Based Sulfonamides

Compounds 4g , 4h , 4i , and 4k () share the 4-chlorobenzenesulfonamide core but incorporate indole rings substituted with halogens (Br, Cl) or alkynes. For example:

  • 4g : N-{2-[7-Bromo-2-(pent-4-yn-1-yl)-1H-indol-3-yl]ethyl}-4-chlorobenzenesulfonamide
  • 4k : 4-Chloro-N-{2-[5,7-dichloro-2-(pent-4-yn-1-yl)-1H-indol-3-yl]ethyl}benzenesulfonamide

However, their larger size (e.g., molecular weights >500 g/mol) may limit blood-brain barrier permeability compared to the target compound’s simpler structure .

Heterocyclic Sulfonamides

4-Chloro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide

This compound (MW: 431.93 g/mol) replaces the morpholine and 4-methylphenyl groups with furan and thiophene sulfonyl moieties.

N-((4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL)METHYL)-4-CHLOROBENZENESULFONAMIDE

Incorporating a triazole ring and fluorobenzyl group, this derivative (MW: ~500 g/mol) demonstrates how fluorine substitution can improve metabolic stability. However, the triazole’s rigidity might restrict conformational flexibility relative to the target compound’s morpholine-ethyl chain .

Structural and Functional Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity/Properties Reference
Target Compound C₁₉H₂₂ClN₂O₃S ~390 4-Methylphenyl, morpholin-4-yl N/A (Structural analogue studies)
Compound 16 Not specified Not specified 2-(Morpholin-4-yl)ethyl Ki = 221 nM (Cannabinoid receptor)
4g (Indole derivative) C₂₂H₂₂BrClN₂O₂S ~526 7-Bromoindole, pent-4-yn-1-yl Confirmed via NMR/HRMS
Furan/Thiophene analogue C₁₆H₁₄ClNO₅S₃ 431.93 Furan, thiophene sulfonyl Commercial availability
Triazole-fluorobenzyl analogue C₂₀H₁₉ClFN₅O₂S₂ ~500 Triazole, 4-fluorobenzyl Potential metabolic stability

Key Findings and Implications

Morpholine Substitution: While the morpholine group in the target compound may improve water solubility, its impact on binding affinity varies. shows reduced efficacy in cannabinoid receptors, suggesting target-specific limitations .

Heterocyclic Trade-offs : Heterocycles like furan or triazole (Evidences 6, 14) offer divergent physicochemical properties but may compromise lipophilicity or flexibility critical for target engagement .

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Dioxane or isopropyl alcohol facilitates solubility and reactivity.

  • Base : Aqueous sodium hydroxide (20%) maintains pH 7–9 to deprotonate the amine and drive the reaction.

  • Temperature : Conduct at 20–55°C to balance reaction rate and side-product formation.

Reaction Equation :

ClC6H4SO2Cl+H2N-CH2(C6H4CH3)-morpholineClC6H4SO2-NH-CH2(C6H4CH3)-morpholine+HCl\text{ClC}6\text{H}4\text{SO}2\text{Cl} + \text{H}2\text{N-CH}2(\text{C}6\text{H}4\text{CH}3)\text{-morpholine} \rightarrow \text{ClC}6\text{H}4\text{SO}2\text{-NH-CH}2(\text{C}6\text{H}4\text{CH}_3)\text{-morpholine} + \text{HCl}

Yield Enhancement Strategies :

  • Stoichiometry : Use a 10–20% excess of sulfonyl chloride to ensure complete amine consumption.

  • Purification : Filter undissolved byproducts (e.g., 4,4'-dichlorodiphenyl sulfone) and recrystallize the product from ethanol/water mixtures.

Analytical Validation and Characterization

Post-synthesis, the compound is validated using:

  • ¹H-NMR : Peaks at δ 7.75 ppm (sulfonamide NH) and δ 2.1–3.5 ppm (morpholine and ethyl backbone protons).

  • LC-MS : Molecular ion peak at m/z 409.3 ([M+H]⁺).

  • Melting Point : Expected range 146–148°C based on analogous sulfonamides.

Scalability and Industrial Feasibility

Source highlights a scalable process for sulfonamide synthesis with minimal waste:

  • Continuous Flow Systems : Improve reaction control and reduce batch variability.

  • Byproduct Recycling : Convert HCl and SO₂ into marketable hydrochloric acid and bisulfite solutions.

Challenges and Mitigation Strategies

  • Steric Hindrance : The morpholine and 4-methylphenyl groups may slow sulfonamide formation. Mitigate by increasing reaction temperature to 60°C or using polar aprotic solvents (e.g., DMF).

  • Purification Complexity : Co-crystallization of byproducts is addressed via fractional distillation or column chromatography .

Q & A

Basic: What are the standard synthetic routes for preparing 4-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

Sulfonylation : Reacting a benzene sulfonamide precursor (e.g., 4-chlorobenzenesulfonyl chloride) with a morpholine-containing intermediate.

Nucleophilic Substitution : Coupling the sulfonyl chloride with a secondary amine intermediate (e.g., 2-(4-methylphenyl)-2-(morpholin-4-yl)ethylamine) under basic conditions.

Purification : Techniques like recrystallization or column chromatography are used to isolate the product.
Key intermediates and reaction progress should be monitored via TLC and characterized using NMR and MS .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Optimization strategies include:

  • Temperature Control : Gradual addition of reagents (e.g., chlorosulfonic acid) at 0°C to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., chloroform) enhance reactivity during sulfonylation.
  • Catalyst Use : Acid catalysts (e.g., H₂SO₄) may accelerate intermediate formation.
  • Stoichiometric Ratios : Precise molar ratios of intermediates (e.g., 2,4-dimethylaniline) reduce byproducts. Post-reaction analysis via HPLC ensures purity .

Basic: What spectroscopic techniques are essential for characterizing this sulfonamide?

Core methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrogen environments and carbon frameworks.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • FTIR : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350-1150 cm⁻¹).
  • Elemental Analysis : Confirms C, H, N, S, and Cl composition .

Advanced: How do crystal packing and hydrogen bonding influence the compound’s bioactivity?

X-ray crystallography reveals intermolecular N–H···O hydrogen bonds forming dimeric chains, which stabilize the crystal lattice. Variations in torsion angles (e.g., C–SO₂–NH–C ~67.5°) and ring tilting (~44.5°) may affect solubility and binding to biological targets. Such structural insights guide polymorph screening to enhance pharmacokinetic properties .

Basic: What preliminary assays are used to evaluate the compound’s biological activity?

Initial screening includes:

  • Enzyme Inhibition Assays : Targeting receptors like GPCRs or kinases, given the morpholine moiety’s affinity for biological membranes.
  • Antimicrobial Testing : Disk diffusion or MIC assays against bacterial/fungal strains.
  • Cytotoxicity Studies : MTT assays on mammalian cell lines to assess safety thresholds .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data?

SAR approaches:

  • Functional Group Modifications : Substitute the 4-methylphenyl or morpholine groups to test selectivity (e.g., replacing morpholine with piperazine alters target affinity).
  • Bioisosteric Replacement : Exchange the sulfonamide with carboxamide to compare potency.
  • Computational Modeling : Docking studies predict binding modes to receptors like GPCRs, explaining discrepancies between in vitro and in vivo results .

Basic: What are the storage and stability considerations for this compound?

  • Storage : -20°C in airtight, light-protected containers to prevent hydrolysis of the sulfonamide group.
  • Solubility : DMSO or ethanol is preferred for stock solutions; avoid aqueous buffers unless stabilized with surfactants.
  • Stability Monitoring : Periodic HPLC checks detect degradation products like free sulfonic acid .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Challenges include:

  • Co-elution in Chromatography : Use UPLC with a C18 column and gradient elution (ACN/water + 0.1% TFA) to separate impurities (e.g., unreacted sulfonyl chloride).
  • Detection Limits : LC-MS/MS enhances sensitivity for low-abundance byproducts.
  • Reference Standards : Synthesize and characterize known impurities (e.g., des-methyl analogs) for spiking experiments .

Basic: How is the compound’s logP determined experimentally?

  • Shake-Flask Method : Partitioning between octanol and water, followed by UV-Vis quantification.
  • Chromatographic Estimation : Reverse-phase HPLC retention times correlate with logP values. Computational tools (e.g., Molinspiration) provide preliminary estimates .

Advanced: What strategies mitigate metabolic instability of the morpholine moiety in vivo?

  • Deuteriation : Replace hydrogen atoms in morpholine with deuterium to slow oxidative metabolism.
  • Ring Modification : Substitute morpholine with thiomorpholine or piperidine to alter CYP450 interactions.
  • Prodrug Design : Mask the sulfonamide as an ester for delayed release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.